Antioxidant agent-18
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Overview
Description
Quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside is a quercetin O-glucoside. It consists of quercetin attached to a beta-D-glucopyranosyl moiety at position 7 and an alpha-L-6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranosyl residue at position 3 via a glycosidic linkage. This compound is isolated from the leaves of Ginkgo biloba and exhibits antioxidant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside can be initiated from commercially available quercetin. The process involves regioselective benzylation of quercetin to produce 4’, 7-di-O-benzylquercetin. This intermediate is then subjected to selective beta-glycosylation of the 3-OH group, acylation of the 6’'-OH group, and finally debenzylation via catalytic transfer hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, optimizing reaction conditions for higher yield and purity, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the hydroxyl groups on the quercetin moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Glycosidic linkages can be targeted for substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in various glycoside derivatives.
Scientific Research Applications
Quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound to study glycosidic linkages and their reactivity.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: The compound’s antioxidant activity is of interest in the food and cosmetic industries for its potential to preserve products and protect skin from oxidative damage.
Mechanism of Action
The mechanism of action of quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside involves its antioxidant activity. It scavenges free radicals and inhibits oxidative reactions. The molecular targets include reactive oxygen species (ROS) and various signaling pathways involved in inflammation and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
Quercetin 3-O-beta-D-glucuronide: Another quercetin derivative with similar antioxidant properties.
Quercetin 3-O-beta-D-glucopyranosyl-6’'-acetate: A compound with additional acetylation, which may alter its solubility and reactivity.
Quercetin 3-O-(6-O-malonyl)-beta-D-glucoside: A conjugate of quercetin identified in green-leafed lettuce.
Uniqueness
Quercetin 3-O-alpha-L-[6’‘’-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside]-7-O-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of the p-coumaroyl group. This structure contributes to its distinct antioxidant activity and potential therapeutic benefits.
Properties
Molecular Formula |
C42H46O23 |
---|---|
Molecular Weight |
918.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C42H46O23/c1-15-28(49)34(55)39(65-41-36(57)33(54)30(51)25(63-41)14-58-26(48)9-4-16-2-6-18(44)7-3-16)42(59-15)64-38-31(52)27-22(47)11-19(60-40-35(56)32(53)29(50)24(13-43)62-40)12-23(27)61-37(38)17-5-8-20(45)21(46)10-17/h2-12,15,24-25,28-30,32-36,39-47,49-51,53-57H,13-14H2,1H3/b9-4+/t15-,24+,25+,28-,29+,30+,32-,33-,34+,35+,36+,39+,40+,41-,42-/m0/s1 |
InChI Key |
SHRUKDVTMUBNTL-XJRUTDMXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O |
Origin of Product |
United States |
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